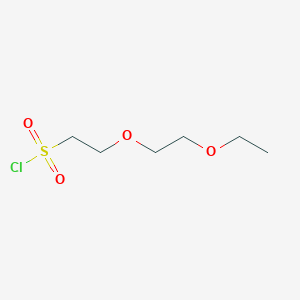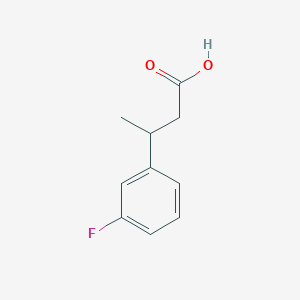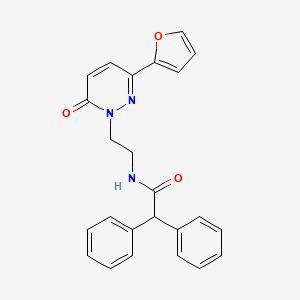
1-(Tert-butyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Tert-butyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known by its chemical name, TFMU, and has been the subject of several studies exploring its synthesis, mechanism of action, and potential therapeutic uses.
Scientific Research Applications
Directed Lithiation Applications
The directed lithiation of similar urea derivatives, including tert-butyl carbamate, highlights a method for functionalizing these compounds at specific positions. This process enables the introduction of various substituents, offering pathways for synthesizing complex molecules. The lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, for example, demonstrates how lithiation can occur at both the nitrogen and ortho to the directing group, yielding high-purity substituted products. This methodology is significant for creating derivatives of 1-(Tert-butyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea for potential applications in medicinal chemistry and material science (Keith Smith, G. El‐Hiti, & M. Alshammari, 2013).
Free Radical Scavenging and Myocardial Infarction
Compounds structurally similar to 1-(Tert-butyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea have been studied for their free radical scavenging abilities. For instance, derivatives like T-0970 and T-0162 have demonstrated significant effects in reducing myocardial infarct size in vivo, indicating potential therapeutic applications in cardiovascular diseases. These studies suggest that 1-(Tert-butyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea could be explored for similar cardioprotective properties (K. Hashimoto et al., 2001), (K. Yamashita et al., 2000).
Cyclodextrin Complexation for Molecular Devices
The complexation with cyclodextrin derivatives showcases the ability of certain urea compounds to form binary complexes, which can undergo photoisomerization. This property is crucial for the self-assembly of molecular devices, indicating the potential of 1-(Tert-butyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea in nanotechnology and materials science for developing light-responsive systems (J. Lock et al., 2004).
Enzyme Inhibition for Therapeutic Applications
Derivatives of 1-(Tert-butyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea have been synthesized and evaluated for their inhibitory activity against key enzymes like carbonic anhydrase and cholinesterases. These studies indicate the potential of such compounds in designing inhibitors for treating diseases associated with enzyme dysregulation, suggesting a path for developing therapeutic agents (A. Sujayev et al., 2016).
properties
IUPAC Name |
1-tert-butyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)17-14(18)16-10-13(20-5)11-8-6-7-9-12(11)19-4/h6-9,13H,10H2,1-5H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSVSYBSBSXELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC=CC=C1OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-Butyl Hexahydro-1H-3A,7-Epoxypyrrolo[3,4-C]Azepine-5(4H)-Carboxylate](/img/structure/B2927770.png)


![5-Tert-butyl 6-methyl (6s)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B2927779.png)
![1-[(3-Fluorophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B2927780.png)




![N-(Cyanomethyl)-N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2927787.png)
![N-benzyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2927788.png)
